molecular formula C16H20ClNO4 B250303 Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate

Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate

Cat. No.: B250303
M. Wt: 325.79 g/mol
InChI Key: FOEKHIGBRLARHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate, also known as CPP-109, is a compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders. It is a derivative of a natural product called theobromine, which is found in cocoa beans.

Mechanism of Action

Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate works by inhibiting the dopamine transporter, which is a protein that is responsible for reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the reward pathway of the brain, and is responsible for feelings of pleasure and motivation. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can reduce cravings for addictive substances.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of dopamine in the brain, which can reduce cravings for addictive substances. It has also been shown to decrease the activity of certain brain regions that are involved in addiction, such as the amygdala and the nucleus accumbens.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate for lab experiments is that it has been extensively studied and is well-characterized. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation of this compound is that it has not yet been approved for clinical use, which limits its potential applications.

Future Directions

There are a number of future directions for research on Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate. One area of interest is in the treatment of other neurological disorders, such as Parkinson's disease and depression. Another area of interest is in the development of new compounds that are based on this compound, which may have improved efficacy or reduced side effects. Additionally, there is ongoing research on the mechanisms of addiction and the role of dopamine in the brain, which may lead to new insights into the potential uses of this compound.

Synthesis Methods

Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of theobromine with various reagents. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate has been studied extensively for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. It works by inhibiting an enzyme called the dopamine transporter, which is responsible for reuptake of dopamine in the brain. By inhibiting this enzyme, this compound increases the levels of dopamine in the brain, which can reduce cravings for addictive substances.

Properties

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

ethyl 1-[2-(4-chlorophenoxy)acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C16H20ClNO4/c1-2-21-16(20)12-4-3-9-18(10-12)15(19)11-22-14-7-5-13(17)6-8-14/h5-8,12H,2-4,9-11H2,1H3

InChI Key

FOEKHIGBRLARHT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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